PROP-2-EN-1-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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Overview
Description
PROP-2-EN-1-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE: is a synthetic organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a chromen-2-one moiety, which is known for its diverse biological activities. The compound’s structure includes a prop-2-en-1-yl group and a butyl side chain, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROP-2-EN-1-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 4-butyl-2-oxo-2H-chromen-7-ol with prop-2-en-1-yl acetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the chromen-2-one moiety, converting it into dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetate group, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Epoxides, aldehydes
Reduction: Dihydro derivatives
Substitution: Amino and thio derivatives
Scientific Research Applications
Chemistry: In chemistry, PROP-2-EN-1-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: The compound has shown potential in biological studies due to its chromen-2-one core, which is known for its antioxidant and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting oxidative stress-related diseases.
Medicine: In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent. The chromen-2-one moiety has been linked to anti-proliferative activities, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with various molecular targets. The chromen-2-one moiety can interact with cellular enzymes and receptors, modulating their activity. The compound’s antioxidant properties allow it to scavenge free radicals, reducing oxidative stress and preventing cellular damage. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
- Allyl [(2-oxo-2H-chromen-7-yl)oxy]acetate
- (2E)-1-(5-Hydroxy-2-2-dimethyl-2H-1-benzopyran-6-yl)-3-(2-thienyl)-2-propen-1-one
- (2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Uniqueness: PROP-2-EN-1-YL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE stands out due to its specific combination of a prop-2-en-1-yl group and a butyl side chain attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
prop-2-enyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-5-6-13-10-17(19)23-16-11-14(7-8-15(13)16)22-12-18(20)21-9-4-2/h4,7-8,10-11H,2-3,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHSYXACYBETME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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